molecular formula C14H20N2O2 B5713210 N-methyl-N-(3-nitrobenzyl)cyclohexanamine

N-methyl-N-(3-nitrobenzyl)cyclohexanamine

Cat. No. B5713210
M. Wt: 248.32 g/mol
InChI Key: NFRYQFGJLZEJLT-UHFFFAOYSA-N
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Description

N-methyl-N-(3-nitrobenzyl)cyclohexanamine, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown potential in treating various types of cancer, including breast, ovarian, and pancreatic cancer.

Mechanism of Action

N-methyl-N-(3-nitrobenzyl)cyclohexanamine targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting RNA polymerase I transcription, N-methyl-N-(3-nitrobenzyl)cyclohexanamine disrupts the production of ribosomes, which are essential for protein synthesis and cell growth. This leads to the selective killing of cancer cells, which have a higher demand for ribosomes than normal cells.
Biochemical and Physiological Effects:
N-methyl-N-(3-nitrobenzyl)cyclohexanamine has been found to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of p53, a tumor suppressor protein that is often mutated in cancer cells. N-methyl-N-(3-nitrobenzyl)cyclohexanamine has been shown to have minimal toxicity in normal cells, making it a potential cancer therapy with fewer side effects.

Advantages and Limitations for Lab Experiments

N-methyl-N-(3-nitrobenzyl)cyclohexanamine has several advantages for lab experiments, including its ability to selectively target cancer cells, its potential to sensitize cancer cells to other chemotherapeutic agents, and its minimal toxicity in normal cells. However, N-methyl-N-(3-nitrobenzyl)cyclohexanamine has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential to induce DNA damage in normal cells at high concentrations.

Future Directions

There are several future directions for N-methyl-N-(3-nitrobenzyl)cyclohexanamine research, including optimizing its synthesis method to improve yield and purity, developing more efficient delivery methods, and investigating its potential in combination therapy with other chemotherapeutic agents. N-methyl-N-(3-nitrobenzyl)cyclohexanamine has also shown potential in treating other diseases, such as neurodegenerative disorders and viral infections, which could be explored in future studies. Additionally, the mechanism of action of N-methyl-N-(3-nitrobenzyl)cyclohexanamine is not fully understood, and further research is needed to elucidate its effects on RNA polymerase I transcription and ribosome biogenesis.

Synthesis Methods

N-methyl-N-(3-nitrobenzyl)cyclohexanamine can be synthesized through a multi-step process starting from cyclohexanone. The first step involves the conversion of cyclohexanone to cyclohexanone oxime, followed by N-methylation of the oxime to form N-methylcyclohexanone oxime. The nitration of N-methylcyclohexanone oxime with nitric acid and sulfuric acid produces N-methyl-N-(3-nitrobenzyl)cyclohexanamine.

Scientific Research Applications

N-methyl-N-(3-nitrobenzyl)cyclohexanamine has been extensively studied in preclinical models and has shown promising results in inhibiting cancer growth. It has been found to be effective against various types of cancer, including triple-negative breast cancer, ovarian cancer, and pancreatic cancer. N-methyl-N-(3-nitrobenzyl)cyclohexanamine has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy.

properties

IUPAC Name

N-methyl-N-[(3-nitrophenyl)methyl]cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15(13-7-3-2-4-8-13)11-12-6-5-9-14(10-12)16(17)18/h5-6,9-10,13H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRYQFGJLZEJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)[N+](=O)[O-])C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5421145

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